Ethyl 1-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Description
Ethyl 1-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a synthetic 1,8-naphthyridine derivative characterized by a multi-substituted heterocyclic core. The 1,8-naphthyridine scaffold is substituted at position 1 with a 2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl group, at position 3 with an ethyl carboxylate ester, and at position 7 with a methyl group.
The 3-chloro-4-fluorophenylamino side chain likely enhances target binding affinity through halogen-mediated hydrophobic interactions, a feature observed in structurally similar antimicrobial and kinase-inhibitory compounds .
Properties
IUPAC Name |
ethyl 1-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O4/c1-3-29-20(28)14-9-25(19-13(18(14)27)6-4-11(2)23-19)10-17(26)24-12-5-7-16(22)15(21)8-12/h4-9H,3,10H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVJKXHKQLCKRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=N2)C)CC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (commonly referred to as compound A) is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its antimicrobial properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical structure of compound A can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClF N₃O₃ |
| Molecular Weight | 418.4 g/mol |
| CAS Number | 1113103-31-3 |
The presence of the 3-chloro-4-fluorophenyl moiety is significant for its biological activity, particularly in targeting specific enzymatic pathways.
Antimicrobial Activity
Recent studies have demonstrated that compound A exhibits notable antibacterial and antifungal activities.
Antibacterial Activity
In vitro assays have shown that compound A displays inhibitory effects against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized below:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Bacillus subtilis | 4.69 - 22.9 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
The data indicates that compound A's effectiveness varies significantly among different bacterial strains, with stronger activity observed against Bacillus subtilis and Escherichia coli .
Antifungal Activity
Compound A also exhibits antifungal properties, particularly against Candida albicans. The MIC values for antifungal activity are as follows:
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
These findings suggest that compound A could be a promising candidate for further development as an antifungal agent .
The proposed mechanisms through which compound A exerts its biological effects include:
- Enzyme Inhibition : Compound A may inhibit specific enzymes critical for bacterial cell wall synthesis or fungal growth.
- Disruption of Membrane Integrity : The compound could affect the integrity of microbial membranes, leading to cell lysis.
- Interference with Metabolic Pathways : By mimicking natural substrates or products in microbial metabolism, compound A may disrupt essential biochemical pathways.
Case Studies and Research Findings
A notable study published in a peer-reviewed journal evaluated the structure-based design of similar naphthyridine derivatives, highlighting their potential as inhibitors of key microbial targets . These findings reinforce the hypothesis that structural modifications in compounds like A can enhance their biological activity.
Another investigation focused on the pharmacokinetics and bioavailability of related compounds, suggesting that modifications to the naphthyridine core could improve therapeutic efficacy while reducing toxicity .
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research indicates that compounds similar to Ethyl 1-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate exhibit promising anticancer properties. The structural features of this compound allow it to interact with specific biological targets involved in cancer cell proliferation. Studies have shown that derivatives of naphthyridine can inhibit tumor growth by inducing apoptosis in cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. It has demonstrated activity against various strains of bacteria and fungi, suggesting its potential as an antimicrobial agent. The presence of the chloro and fluoro substituents enhances its lipophilicity, which may contribute to improved membrane permeability and bioactivity against pathogens .
Enzyme Inhibition
this compound has been investigated for its ability to inhibit specific enzymes associated with disease pathways. For instance, it may act as an inhibitor of certain kinases or phosphatases involved in signaling pathways that regulate cell growth and differentiation .
Synthesis and Formulation
Solid Dispersion Techniques
Recent patents have outlined methods for preparing solid dispersions containing this compound. Solid dispersions enhance the solubility and bioavailability of poorly soluble drugs by dispersing them in a polymer matrix. The formulation process involves selecting appropriate excipients and solvents to optimize the stability and release profile of the active ingredient .
Crystalline Forms
The development of novel crystalline forms of the compound has been reported, which can significantly affect its pharmacokinetic properties. Crystalline forms can enhance stability and control the release rate of the drug in biological systems. The patent literature describes various methods for synthesizing these forms, which may include heating and solvent evaporation techniques .
Case Studies
Case Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer activity of this compound against several cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with mechanisms involving apoptosis confirmed through flow cytometry assays .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of this compound against resistant bacterial strains. The results showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. This suggests potential applications in treating infections caused by resistant bacteria .
Comparison with Similar Compounds
Table 1: Structural Features and Physicochemical Properties
Physicochemical and Spectral Properties
- Halogen Effects : The target compound’s 3-chloro-4-fluorophenyl group balances lipophilicity and polarity, whereas analogs with multiple halogens (e.g., CAS 100491-29-0) exhibit higher molecular symmetry and crystallinity, as evidenced by sharp melting points (e.g., 210–212°C for compound 33 in ) .
- NMR Profiles: Substituents at position 1 significantly influence chemical shifts. For example, compound 30 () shows distinct aromatic proton shifts (δ 7.20–8.40 ppm) due to quinoline and piperazine moieties, whereas the target compound’s phenylamino group would likely produce unique deshielding in regions A and B (as per ) .
Q & A
Q. What are the optimal synthetic routes for preparing this naphthyridine derivative, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions and cyclization. For example, thiation of the 4-oxo group can be achieved using P₂S₅ in pyridine under reflux (yield: 98%) . Optimization should employ Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and reagent stoichiometry. Flow chemistry methods (e.g., Omura-Sharma-Swern oxidation) can enhance reproducibility and reduce byproducts in oxidation steps . Monitor intermediates via HPLC with UV detection (λ = 254 nm) and validate purity using melting-point consistency (±1°C) .
Q. How can the crystal structure and molecular conformation of this compound be reliably characterized?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Crystallize the compound from ethanol/water (3:1 v/v) at 4°C for 72 hours. Key parameters include bond angles (e.g., C8–N1–C9 = 117.5°) and torsion angles (e.g., O1–C2–C3–N2 = -12.3°) to confirm the 1,8-naphthyridine core and substituent orientation . Compare with analogous structures (e.g., ethyl 1-ethyl-7-methyl-4-oxo derivatives) to identify steric or electronic distortions .
Q. What solubility challenges arise in biological assays, and how can they be addressed?
- Methodological Answer : The compound exhibits poor aqueous solubility (<0.1 mg/mL at pH 7.4). Use co-solvents like DMSO (≤5% v/v) or formulate as a sodium salt (e.g., sodium 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate) to improve solubility . For in vitro studies, pre-dissolve in DMSO and dilute in PBS containing 0.1% Tween-80 to prevent precipitation. Validate solubility via dynamic light scattering (DLS) to ensure nanoparticle formation does not occur .
Q. What spectroscopic techniques are critical for verifying the compound’s structure and purity?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the ethyl ester protons (δ 4.35–4.45 ppm, q, J = 7.1 Hz) and the naphthyridine C=O at δ 167.2 ppm .
- IR : Confirm the 4-oxo group (ν = 1680–1700 cm⁻¹) and secondary amide (ν = 3280 cm⁻¹, N–H stretch) .
- LC-MS : Use ESI+ mode to detect [M+H]⁺ with m/z = 432.1 (calculated) and confirm isotopic patterns for Cl/F atoms .
Advanced Research Questions
Q. How can regioselectivity issues during functionalization of the naphthyridine core be mitigated?
- Methodological Answer : Regioselective substitution at the 7-methyl or 3-carboxylate positions is influenced by steric and electronic factors. For example, chlorination at the 7-position requires SOCl₂ in CHCl₃ under reflux (70% yield), but competing reactions at the 2-oxoethyl group may occur. Use DFT calculations (B3LYP/6-31G*) to model charge distribution and predict reactive sites. Experimentally, employ protecting groups (e.g., tert-butyloxycarbonyl for amines) to block undesired positions .
Q. What strategies resolve contradictory bioactivity data across different batches of the compound?
- Methodological Answer : Batch-to-bioactivity variability often stems from residual solvents (e.g., DMF) or polymorphic forms. Perform:
- Thermogravimetric Analysis (TGA) : Detect solvent residues (>0.5% weight loss below 150°C).
- Powder XRD : Identify polymorphs (e.g., Form I vs. Form II with distinct 2θ peaks at 12.4° and 15.7°) .
- Biological Replicates : Use ≥3 independent batches in cell-based assays (e.g., IC₅₀ against kinase targets) with ANOVA to assess significance (p < 0.05) .
Q. How can the compound’s stability under physiological conditions be quantified, and what degradation pathways dominate?
- Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (SGF, pH 1.2) and plasma (pH 7.4) at 37°C. Monitor via LC-MS/MS:
- Major Degradants : Hydrolysis of the ethyl ester to the carboxylic acid (t₁/₂ = 8–12 hours in plasma) .
- Mitigation : Lyophilize the compound with cyclodextrin (1:2 molar ratio) to enhance shelf-life (>6 months at -20°C) .
Q. What computational methods are suitable for predicting SAR against kinase targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) with crystal structures of kinases (e.g., EGFR PDB: 1M17). Key interactions:
- Hydrogen bonding : Between the 4-oxo group and Lys721.
- π-π stacking : 3-Chloro-4-fluorophenyl with Phe699 .
Validate predictions with SPR (surface plasmon resonance) to measure binding affinity (KD < 100 nM for high potency) .
Notes on Data Contradictions
- Synthesis Yields : reports 98% yield for thiation with P₂S₅, while shows 70–83% yields for analogous chlorinations with SOCl₂, highlighting reagent-dependent efficiency .
- Biological Activity : Sodium salt derivatives () show improved solubility but may reduce cell permeability due to increased polarity, requiring trade-off analysis in assay design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
